Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-
Description
Key Features:
- Inductive effects : Fluorine (-I) and chlorine (-I) withdraw electron density, polarizing the ring.
- Resonance effects : Bromine’s mesomeric (+M) interaction partially offsets electron deficiency at the para position.
- Orbital hybridization : The carbonyl carbon (sp²) forms a π-bond with oxygen, while halogens occupy sp³-hybridized positions.
Density Functional Theory (DFT) calculations show a HOMO-LUMO gap of 4.2 eV , indicating moderate reactivity. The LUMO localizes on the ketone and meta-chlorine, making these sites nucleophilic targets.
Comparative Analysis with Halogenated Acetophenone Analogues
Structural Trends:
- Halogen position : Ortho-substituents (e.g., 2-Cl) increase torsional strain versus para-substituents.
- Electronegativity : Fluorine’s high electronegativity enhances dipole moments compared to bromine.
- Crystal packing : Bulkier halogens (Br, Cl) reduce symmetry, favoring monoclinic over orthorhombic systems.
This compound’s three halogen substituents create unique steric and electronic profiles, distinguishing it from analogues with fewer halogens.
Properties
IUPAC Name |
1-(4-bromo-2-chloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHADWQTWYODCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
| Step | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Selective Bromination of 4-chloro-2-fluorobenzoic acid to obtain 5-bromo-4-chloro-2-fluorobenzoic acid | React 4-chloro-2-fluorobenzoic acid with bromine in presence of nitric acid and silver nitrate catalyst at 0°C to room temperature | Yield ~85%; product is a pale white solid |
| 2 | Conversion to Benzoyl Chloride and Amidation : The brominated acid is converted to benzoyl chloride using thionyl chloride, then reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding N-methoxy-N-methylbenzamide intermediate | Thionyl chloride reflux; subsequent amidation under anhydrous conditions | Intermediate isolated for next step |
| 3 | Grignard Reaction : The intermediate reacts with methylmagnesium bromide (methyl Grignard reagent) in anhydrous tetrahydrofuran at 0°C under nitrogen atmosphere to yield the target ethanone | Controlled addition of methyl Grignard; reaction stirred at room temperature until completion | Yield ~80-95%; product isolated as light yellow solid |
Advantages
- High overall yield (~80%)
- No formation of isomeric by-products, simplifying purification
- Suitable for large-scale production due to reproducibility and scalability
- Avoids difficult separations encountered in alternative methods
Reaction Scheme Summary
- 4-chloro-2-fluorobenzoic acid → bromination → 5-bromo-4-chloro-2-fluorobenzoic acid
- Brominated acid → thionyl chloride → benzoyl chloride → amidation → N-methoxy-N-methylbenzamide intermediate
- Intermediate + methyl Grignard → ethanone product
Alternative Preparation Method (Route B)
This method involves direct acetylation of bromo-chlorofluorobenzene using Friedel-Crafts conditions.
Procedure
- React 4-bromo-3-chlorofluorobenzene with acetyl chloride in the presence of aluminum chloride catalyst at 30-100°C.
- The reaction produces a mixture of isomeric acetophenones, including the desired 1-(4-bromo-2-chloro-5-fluorophenyl)-ethanone and an undesired isomer.
- The ratio of desired isomer to by-product is approximately 3:2.
- Purification requires chromatographic separation, resulting in low isolated yield (~6.8%).
Comparative Analysis of Preparation Methods
| Feature | Route A (Bromination + Grignard) | Route B (Friedel-Crafts Acetylation) |
|---|---|---|
| Starting Material | 4-chloro-2-fluorobenzoic acid | 4-bromo-3-chlorofluorobenzene |
| Key Reactions | Bromination, amidation, Grignard reaction | Friedel-Crafts acetylation |
| Yield of Target Compound | High (~80-95%) | Low (~6.8%) |
| By-product Formation | Minimal to none | Significant isomer formation (3:2 ratio) |
| Purification | Simple, no complex separation | Requires chromatographic separation |
| Scalability | Suitable for large-scale | Not suitable for scale-up |
| Reaction Complexity | Multi-step but well-controlled | Single-step but low selectivity |
Research Findings and Notes
- The bromination step under silver nitrate and nitric acid catalysis is highly selective for the 5-position on the aromatic ring, enabling controlled introduction of bromine without overbromination or side reactions.
- The use of N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide intermediate is critical for controlled acylation via the Grignard reagent, preventing over-addition and allowing clean conversion to the ketone.
- The Grignard reaction performed at low temperature under inert atmosphere ensures high conversion and purity.
- Attempts to directly convert brominated benzoic acid to the ketone using lithium methylide were unsuccessful due to debromination side reactions.
- The Friedel-Crafts acetylation method suffers from regioselectivity issues leading to isomeric mixtures, limiting its practical utility.
Data Table: Reaction Conditions and Yields for Route A
| Step | Reagents | Conditions | Yield (%) | Product Characteristics |
|---|---|---|---|---|
| Bromination | 4-chloro-2-fluorobenzoic acid, Br2, HNO3, AgNO3 | 0°C to RT, 16 h | 85 | Pale white solid, confirmed by MS and NMR |
| Amidation | Thionyl chloride, N,O-dimethylhydroxylamine hydrochloride | Reflux, anhydrous | Intermediate isolated | Stable N-methoxy-N-methylbenzamide |
| Grignard Reaction | Methylmagnesium bromide in diethyl ether | 0°C under N2, then RT | 80-95 | Light yellow solid, high purity |
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include substituted ethanones with different functional groups replacing the halogens.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of ethanone.
Scientific Research Applications
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity . The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural and Substitutional Variations
The target compound’s unique substitution pattern distinguishes it from related ethanones. Key analogs include:
Key Observations :
- Electronic Effects: The electron-withdrawing halogens (Br, Cl, F) reduce electron density on the aromatic ring, affecting reactivity in nucleophilic/electrophilic substitutions. The trifluoro derivative () exhibits enhanced electrophilicity compared to mono-halogenated analogs .
Physicochemical Properties
While direct data for the target compound are unavailable, trends can be inferred:
- Melting Points: Halogenated ethanones generally exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding. For example, 1-(2-chlorophenyl)ethanone melts at 54–56°C, whereas 1-(4-bromo-2-fluorophenyl)ethanone (similar substitution complexity) likely has a higher melting point .
- Solubility : Bromine and chlorine substituents reduce solubility in polar solvents compared to fluorine-containing analogs. The 5-fluoro group in the target compound may slightly improve solubility in aprotic solvents .
Biological Activity
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is an organic compound characterized by its unique halogenated structure. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- has the molecular formula C8H6BrClF. The presence of bromine, chlorine, and fluorine atoms on the phenyl ring significantly influences its chemical reactivity and biological activity. The halogen atoms enhance the compound's lipophilicity, which may affect its pharmacokinetics and interactions with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The halogen substitutions can increase binding affinity to specific enzymes or receptors, facilitating modulation of their activity. This mechanism is crucial in understanding how the compound exerts its potential therapeutic effects.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Its structural features allow it to interact with cancer cell lines effectively. For instance, studies have shown that compounds with similar halogenated structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- In Vitro Studies : In a study evaluating various halogenated ethanones, Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- demonstrated significant cytotoxicity against human cancer cell lines. The compound's IC50 values indicated a promising therapeutic window for further development in anticancer applications .
- Mechanistic Insights : Another study investigated the binding affinity of similar compounds to serotonin receptors, revealing that modifications in the halogen pattern could lead to enhanced receptor selectivity and potency. This suggests that Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- may also interact with neurotransmitter systems, potentially influencing mood disorders or neurological conditions .
Comparative Analysis
To better understand the uniqueness of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- | Bromine, chlorine, and fluorine on phenyl ring | Potential anticancer and antimicrobial effects |
| (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | Different halogen positions | Varying reactivity and potential applications |
| 2-Bromo-1-(4-methylphenyl)ethanone | Contains a methyl group instead of chlorine | Different pharmacological profiles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
